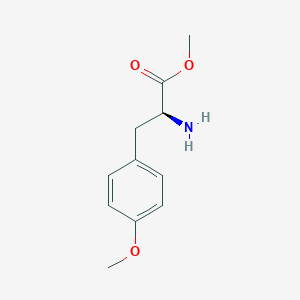

Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate

Description

Significance of Chiral α-Amino Acid Esters in Modern Organic Synthesis

Chiral α-amino acid esters are of paramount importance in contemporary organic synthesis due to their utility as versatile chiral building blocks. core.ac.uk Their inherent chirality, derived from the "chiral pool" of naturally occurring amino acids, provides a readily available source of stereochemical information for the asymmetric synthesis of more complex molecules. This is a crucial aspect of pharmaceutical and materials science, where the biological activity or material properties of a compound are often dictated by its specific three-dimensional arrangement.

The presence of both an amino and an ester functional group allows for a wide range of chemical transformations. The amino group can be protected and subsequently used for peptide bond formation or other nucleophilic additions, while the ester group can be hydrolyzed, reduced, or serve as a site for C-C bond formation. This dual functionality enables chemists to elaborate the structure of α-amino acid esters in a controlled and predictable manner.

Furthermore, these compounds are instrumental in the synthesis of non-proteinogenic (unnatural) amino acids. By modifying the side chain of a standard amino acid ester, researchers can create novel amino acids with unique properties for incorporation into peptides or for use as standalone bioactive molecules. The ability to synthesize these tailored amino acids is critical for the development of new therapeutics, including enzyme inhibitors and peptidomimetics.

Historical Context of the Compound's Emergence in Synthetic Methodologies

The emergence of Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate in synthetic methodologies is intrinsically linked to the history of peptide synthesis. In the early 20th century, chemists like Emil Fischer began to unravel the peptide structure of proteins, laying the groundwork for the chemical synthesis of these vital biomolecules. chemimpex.com A significant challenge in early peptide synthesis was the prevention of unwanted side reactions. This led to the development of protecting group strategies, where reactive functional groups are temporarily blocked.

The use of methyl esters to protect the carboxylic acid functionality of amino acids became a common practice. This allowed for the selective formation of amide bonds at the amino terminus. The subject compound, being the methyl ester of O-methyl-L-tyrosine, fits squarely within this historical paradigm.

The O-methyl modification of the tyrosine side chain also has historical significance. In peptide synthesis, the phenolic hydroxyl group of tyrosine is often protected to prevent side reactions. Methylation of this group offers a stable, permanent modification that can influence the biological activity and conformational properties of the resulting peptide. Researchers have utilized O-methyl-L-tyrosine and its derivatives to probe receptor-ligand interactions and to enhance the metabolic stability of peptide-based drugs. chemimpex.com Thus, the preparation and use of this compound can be seen as a confluence of two key historical developments in synthetic chemistry: the use of ester protecting groups and the strategic modification of amino acid side chains.

Overview of Current Research Trajectories and Academic Relevance

In contemporary research, this compound and its protected analogues, such as Boc-O-methyl-L-tyrosine methyl ester and Acetyl-O-methyl-L-tyrosine methyl ester, continue to be highly relevant. cymitquimica.com Its applications span a range of fields from medicinal chemistry to materials science.

One of the primary research trajectories involves its use as a key building block in the synthesis of bioactive peptides and peptidomimetics. cymitquimica.com By incorporating this modified amino acid into a peptide sequence, researchers can fine-tune the pharmacological properties of the molecule. The methoxy (B1213986) group can alter the hydrophobicity and steric bulk of the side chain, potentially leading to enhanced binding affinity for a biological target or improved metabolic stability.

In the realm of drug development, this compound serves as a precursor for a variety of small molecule therapeutics, particularly those targeting neurological disorders. Its structural resemblance to neurotransmitters makes it a valuable starting point for the synthesis of enzyme inhibitors and receptor modulators. The enhanced lipophilicity due to the methyl ester and O-methyl groups can also improve the bioavailability of drug candidates, a critical factor in their development.

Furthermore, the compound is utilized in the field of bioconjugation, where it can be incorporated into linkers used to attach drugs to targeting moieties like antibodies. cymitquimica.com This approach is central to the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

The following interactive table summarizes some of the key research applications of this compound and its derivatives:

| Research Area | Application of the Compound | Potential Outcome |

| Peptide Synthesis | Incorporation into peptide chains as a modified amino acid. cymitquimica.com | Development of peptides with enhanced biological activity and stability. |

| Drug Development | Precursor for the synthesis of small molecule therapeutics. | Creation of novel drugs for neurological disorders and other conditions. |

| Bioconjugation | Component of linkers for attaching biomolecules to drugs. cymitquimica.com | Design of targeted drug delivery systems like antibody-drug conjugates. |

| Biochemical Research | Tool for studying protein interactions and enzyme activity. | Deeper understanding of cellular and metabolic pathways. |

| Organic Synthesis | Chiral starting material for the synthesis of complex molecules. chemimpex.com | Efficient construction of enantiomerically pure natural products and analogues. |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYGMXDJUAQNGU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302073 | |

| Record name | O-Methyl-L-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17355-19-0 | |

| Record name | O-Methyl-L-tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyl-L-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Classical and Conventional Synthesis Approaches

Classical approaches to the synthesis of Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate often rely on the modification of readily available chiral precursors or involve multi-step linear sequences.

Preparation from Readily Available Precursors

A common and practical starting material for the synthesis of this compound is the naturally occurring amino acid, L-tyrosine. The synthesis involves the methylation of the phenolic hydroxyl group of L-tyrosine, followed by the esterification of the carboxylic acid.

L-Tyrosine -> N-Protected L-Tyrosine -> N-Protected O-Methyl-L-tyrosine -> N-Protected O-Methyl-L-tyrosine Methyl Ester -> this compound

A key step in this sequence is the selective methylation of the phenolic hydroxyl group. This is typically achieved after protecting the amino and carboxyl groups of L-tyrosine to prevent side reactions. For instance, the amino group can be protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid can be protected as a methyl ester. The phenolic hydroxyl group can then be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. Subsequent deprotection of the amino group yields the desired product.

| Step | Reactants | Reagents | Product |

| 1 | L-Tyrosine | Di-tert-butyl dicarbonate (B1257347), Triethylamine | N-Boc-L-tyrosine |

| 2 | N-Boc-L-tyrosine | Methyl iodide, Potassium carbonate | N-Boc-O-methyl-L-tyrosine |

| 3 | N-Boc-O-methyl-L-tyrosine | Thionyl chloride, Methanol (B129727) | N-Boc-O-methyl-L-tyrosine methyl ester |

| 4 | N-Boc-O-methyl-L-tyrosine methyl ester | Trifluoroacetic acid | This compound |

Multi-Step Linear Syntheses

Multi-step linear syntheses often build the molecule from simpler, achiral starting materials. One such approach involves the construction of the α-amino acid skeleton followed by resolution or, more efficiently, an asymmetric synthesis. A representative linear synthesis could start from 4-methoxybenzaldehyde.

A plausible synthetic sequence is outlined below:

4-Methoxybenzaldehyde -> 2-Azido-3-(4-methoxyphenyl)acrylic acid -> Methyl 2-azido-3-(4-methoxyphenyl)propanoate -> this compound

In this sequence, an azido (B1232118) group serves as a precursor to the amine functionality. The key challenge in such a linear synthesis is the introduction of chirality at the α-carbon. This is often addressed in the final reduction step using chiral catalysts, which will be discussed in the asymmetric synthesis section.

Asymmetric Synthesis for Enantioselective Production

To overcome the limitations of classical methods, particularly in achieving high enantiomeric purity, several asymmetric synthesis strategies have been developed. These methods aim to control the stereochemistry during the reaction, leading directly to the desired (S)-enantiomer.

Chiral Catalyst-Mediated Transformations

Asymmetric hydrogenation of a prochiral precursor is a powerful and atom-economical method for the synthesis of chiral amino acids. This approach typically involves the use of a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand. The precursor for this compound is typically methyl 2-acetamido-3-(4-methoxyphenyl)acrylate.

The general reaction is as follows:

Methyl 2-acetamido-3-(4-methoxyphenyl)acrylate + H₂ --(Chiral Catalyst)--> N-Acetyl-p-methoxy-L-phenylalanine methyl ester

The resulting N-acetylated product can then be deprotected to afford the final product. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

| Catalyst System | Ligand | Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | >99% |

| [Ru(p-cymene)I₂]₂ | (S)-BINAP | 98% |

Data is representative and may vary based on specific reaction conditions.

While not as commonly reported for this specific transformation, chiral dioxiranes could potentially be employed in the asymmetric oxidation of a suitable enolate precursor to introduce the α-amino functionality stereoselectively.

Diastereoselective Approaches Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy for the synthesis of α-amino acids involves the diastereoselective alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. Evans oxazolidinones are a class of highly effective chiral auxiliaries for this purpose.

The synthetic sequence typically involves:

Acylation of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with bromoacetic acid.

Formation of an enolate with a strong base (e.g., lithium diisopropylamide, LDA).

Alkylation of the enolate with 4-methoxybenzyl bromide. The bulky chiral auxiliary directs the electrophile to attack from the less hindered face, leading to a high diastereomeric excess.

Cleavage of the chiral auxiliary to release the desired amino acid, which is then esterified.

| Chiral Auxiliary | Diastereomeric Excess (de) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | >95% |

| (S)-4-Benzyl-2-oxazolidinone | >90% |

Data is representative and may vary based on specific reaction conditions.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.

For the synthesis of this compound, a DKR approach could be applied to a racemic mixture of an N-acylated p-methoxyphenylalanine ester. The process would involve an enzyme that selectively hydrolyzes the (S)-enantiomer of the ester, coupled with a racemization catalyst that continuously interconverts the remaining (R)-enantiomer back to the racemate.

| Enzyme | Racemization Catalyst | Product | Enantiomeric Excess (ee) |

| Lipase from Candida antarctica (CALB) | Palladium on Carbon (Pd/C) | (S)-N-Acetyl-p-methoxyphenylalanine | >99% |

| Subtilisin | Ruthenium-based complex | (S)-N-Acetyl-p-methoxyphenylalanine | >98% |

This represents a plausible DKR setup; specific experimental data for this exact transformation may vary.

The resulting N-acetyl amino acid can then be esterified to yield the final product. The efficiency of the DKR process is highly dependent on the compatibility and relative rates of the enzymatic resolution and the chemical racemization.

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of isolated enzymes or whole-cell systems can provide high yields and enantiomeric purity under mild reaction conditions.

Enzymes are powerful tools for asymmetric synthesis. Lipases, for instance, are widely used for the kinetic resolution of racemic mixtures. In a relevant application, lipases have been employed for the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate, a precursor that can be converted to the target amino acid derivative. google.com This process yields an optically active glycidic acid methyl ester with high enantiomeric excess (90-99%) by selectively hydrolyzing one enantiomer, leaving the desired one unreacted. google.com

Another significant class of enzymes, phenylalanine ammonia (B1221849) lyases (PALs), catalyze the reverse reaction of ammonia elimination, enabling the synthesis of L-phenylalanine analogues from their corresponding cinnamic acids. frontiersin.org This method involves the addition of ammonia to a trans-cinnamic acid derivative in the presence of a PAL enzyme. frontiersin.org The process can be enhanced through enzyme immobilization and use in continuous flow systems, which allows for shorter reaction times and excellent conversion rates. frontiersin.org

Table 1: Examples of Enzyme-Catalyzed Reactions

| Enzyme Type | Reaction | Substrate Example | Key Advantage |

|---|---|---|---|

| Lipase | Enantioselective Hydrolysis | Racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate | High enantiomeric excess (90-99%) of the desired ester. google.com |

| Phenylalanine Ammonia Lyase (PAL) | Asymmetric Amination | 4-methoxy-cinnamic acid | Direct synthesis of the L-amino acid precursor with high conversion rates. frontiersin.org |

Protecting Group Chemistry in Synthetic Sequences

In multi-step syntheses of amino acid derivatives, the use of protecting groups for the amine and carboxylic acid functionalities is essential to prevent unwanted side reactions. wiley-vch.deresearchgate.net

The amino group of p-methoxy-L-phenylalanine is typically protected as a carbamate (B1207046) to prevent its reaction during subsequent synthetic steps, such as esterification or peptide coupling. The most common protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz). masterorganicchemistry.com

Boc Group: The Boc group is installed using di-tert-butyl dicarbonate (Boc)₂O. masterorganicchemistry.commasterorganicchemistry.com It is stable under a wide variety of reaction conditions but can be easily removed under acidic conditions, typically with trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com This orthogonality makes it highly valuable in complex synthetic sequences. beilstein-journals.org

Z (Cbz) Group: The Z group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). masterorganicchemistry.com It is stable to acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenation (e.g., H₂ with a palladium catalyst), a process that is generally mild and selective. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Condition |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | (Boc)₂O | Strong acid (e.g., TFA). masterorganicchemistry.commasterorganicchemistry.com |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C). masterorganicchemistry.com |

The synthesis of this compound from its corresponding carboxylic acid requires an esterification step.

Esterification: The Fischer-Speier esterification is a classic and widely used method. masterorganicchemistry.commasterorganicchemistry.com It involves reacting the carboxylic acid (p-methoxy-L-phenylalanine) with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). masterorganicchemistry.comchemicalbook.com The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) can drive it towards the formation of the methyl ester. masterorganicchemistry.com Microwave irradiation has also been employed to accelerate esterification reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

De-esterification: The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is also a critical process in many synthetic routes. This can be achieved under acidic or basic conditions. For instance, Lewis acids like titanium tetrachloride or tin tetrachloride have been shown to effectively hydrolyze carboxyl esters under mild conditions. google.com This process is often referred to as deprotection of the carboxyl group. google.com

Novel and Emerging Synthetic Techniques

Modern organic synthesis focuses on developing more efficient, sustainable, and scalable methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. nih.gov In the context of esterification, microwave irradiation can significantly reduce reaction times for processes like the Fischer esterification of N-protected amino acids. nih.gov This technique provides rapid and uniform heating, often leading to higher yields and purer products.

Table 3: Comparison of Synthetic Techniques

| Technique | Description | Advantages | Application Example |

|---|---|---|---|

| Continuous Flow | Reactants are continuously fed into a reactor containing an immobilized catalyst. | Shorter reaction times, catalyst reusability, high productivity. frontiersin.org | Synthesis of L-phenylalanine analogues using immobilized PAL. frontiersin.org |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reaction mixtures. | Rapid heating, reduced reaction times, often higher yields. nih.gov | Esterification of N-acetyl-L-phenylalanine. nih.gov |

Integration with Flow Chemistry Systems

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers a paradigm shift from conventional batch synthesis. This technology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced reaction efficiency, higher yields, and improved safety profiles, particularly for highly exothermic or hazardous reactions. nih.govrsc.org The small reactor volumes inherent to flow systems minimize the risk associated with thermal runaway and allow for rapid process optimization. rsc.org

The application of flow chemistry to the synthesis of amino acid derivatives has demonstrated remarkable improvements over batch methods. For instance, the enzymatic synthesis of β-amino acid esters in continuous-flow microreactors has been shown to drastically reduce reaction times. mdpi.comresearchgate.net In one study, a lipase-catalyzed Michael addition of aromatic amines to acrylates to produce β-amino acid esters reached optimal yield in just 30 minutes in a continuous-flow microreactor, compared to 24 hours required for the same reaction in a batch bioreactor. mdpi.com This rapid conversion is a significant advantage for industrial-scale production.

Table 1: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis of β-Amino Acid Esters

| Parameter | Batch Bioreactor Method | Continuous-Flow Microreactor Method | Reference |

|---|---|---|---|

| Reaction Time | ~24 hours | 30 minutes | mdpi.com |

| Reaction Temperature | 35°C | 35°C | mdpi.com |

| Achieved Yield | Considered "Ideal" | 80.3% (Optimized) | mdpi.com |

| Key Advantage | Conventional setup | Greatly enhanced efficiency and speed | mdpi.com |

Sustainable and Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov In the synthesis of chiral molecules like this compound, biocatalysis is a cornerstone of green chemistry. rsc.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering exceptional chemo-, regio-, and enantioselectivity that often surpasses traditional chemical catalysts. nih.govacs.org

The synthesis of chiral amino acids and their esters heavily benefits from biocatalytic methods. researchgate.net Enzymes such as lipases are highly effective for the kinetic resolution of racemic N-acyl amino acid esters, a process that can yield products with high enantiomeric purity. researchgate.netacs.org For example, the lipase-catalyzed hydrolysis of N-acyl m-tyrosine methyl ester has been used as a key step in a scalable synthesis of L-m-tyrosine. researchgate.netacs.org Similarly, transaminases and amino acid dehydrogenases can be employed for the asymmetric synthesis of N-alkylated amino acids through the reductive amination of keto-acid precursors, producing optically pure products in high yields. nih.govnih.gov

Another key aspect of green chemistry is the replacement of hazardous solvents. In peptide synthesis, a field closely related to amino acid chemistry, significant efforts have been made to replace solvents like N,N-dimethylformamide (DMF) with more sustainable alternatives. unibo.it Ethyl acetate (B1210297) (EtOAc), for instance, has been identified as a greener solvent choice that provides excellent results in peptide coupling reactions. unibo.it Furthermore, innovative protocols that combine reaction and deprotection steps can lead to a significant reduction in solvent consumption, with some methods reporting solvent savings of up to 75%. peptide.com These strategies, which focus on process intensification and waste reduction, are directly applicable to the synthesis of amino acid esters. The use of biocatalysts in green solvents, such as 2-methyltetrahydrofuran, further enhances the sustainability of the process. rsc.org

Table 2: Examples of Green Biocatalytic Approaches for Chiral Amino Acid Derivative Synthesis

| Biocatalytic Method | Enzyme Class | Application | Key Advantages | Reference |

|---|---|---|---|---|

| Reductive Amination | Leucine Dehydrogenase / Formate Dehydrogenase | Synthesis of (S)-β-hydroxyvaline from an α-keto acid. | High stereoselectivity; enzymatic cofactor regeneration. | nih.gov |

| Asymmetric Synthesis | N-methyl amino acid dehydrogenases / Ketimine reductases | Asymmetric synthesis of N-alkyl amino acids from ketones and amines. | Yields optically pure products in high yields; broad substrate scope. | nih.gov |

| Kinetic Resolution | Lipase | Resolution of N-acyl m-tyrosine methyl ester. | High enantioselectivity, enabling large-scale synthesis of chiral amino acids. | researchgate.netacs.org |

| Coupled Enzyme Cascade | Transketolase / Transaminase | Synthesis of chiral amino-alcohols. | Overcomes inhibitory effects and allows for optimization of individual reaction steps. | nih.gov |

Chemical Reactivity and Derivatization Studies

Reactions at the Amino Group

The presence of a primary amino group allows for a range of derivatization reactions, including the formation of amides, imines, and diazonium salts.

The amino group of Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate readily undergoes acylation to form N-acyl derivatives. This reaction is fundamental in peptide synthesis, where the compound can be coupled with other amino acids or peptides. Various coupling reagents can be employed to facilitate this amide bond formation. A study on peptide sweeteners involved the synthesis of a series of analogues of L-aspartyl-L-phenylalanine methyl ester with methoxy (B1213986) substitutions on the aromatic ring, highlighting the importance of acylation in modifying the properties of the parent molecule. acs.orgnih.gov

The direct amidation of unprotected amino acids, including phenylalanine derivatives, has been explored using Lewis acid catalysts. This method offers a more atom-economical approach compared to traditional methods that require protecting groups. Boron Lewis acids and group (IV) metal salts have shown effectiveness in catalyzing the chemoselective amidation of unprotected phenylalanine with various amines. researchgate.net

Table 1: Examples of Acylation and Amidation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | L-Aspartic acid (with coupling agent) | L-aspartyl-(4-methoxy)-L-phenylalanine methyl ester | Peptide Coupling |

| Unprotected Phenylalanine | Benzylamine, B(OCH2CF3)3 (catalyst) | N-Benzylphenylalaninamide | Direct Amidation |

The primary amino group can react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This condensation reaction is typically reversible and acid-catalyzed. The formation of a Schiff base involves a two-step mechanism: the initial addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com

Schiff bases derived from amino acids and their esters are of significant interest due to their diverse applications. For instance, new Schiff bases have been synthesized from (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid and substituted benzaldehydes. impactfactor.org These compounds and their metal complexes exhibit a range of biological activities and are studied for their coordination chemistry. nih.govscispace.com The stability of these imines can be influenced by the structure of both the amino compound and the carbonyl compound. rsc.org

Table 2: Schiff Base Formation

| Amine Component | Carbonyl Component | Product Type |

|---|---|---|

| This compound | Substituted Benzaldehyde | Schiff Base (Imine) |

| (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | Substituted Benzaldehyde | Schiff Base (Imine) |

The primary aromatic amine functionality is not present in this compound; however, the aliphatic primary amino group can undergo diazotization. This reaction involves treating the amino acid ester with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium ion is generally unstable but can serve as an intermediate for various subsequent transformations, although this is less common for simple amino acid esters compared to aromatic amines.

Reactions at the Ester Functionality

The methyl ester group is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.

The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid. This reaction is a standard procedure for deprotection in peptide synthesis or for the synthesis of the free amino acid. Alkaline hydrolysis is often preferred as it is typically faster and less prone to side reactions compared to acid-catalyzed hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the context of this compound, the methyl group can be replaced by a different alkyl or aryl group by reacting the ester with another alcohol in the presence of an acid or base catalyst. researchgate.netneptjournal.com This reaction can be driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed. mdpi.com

Enzymatic transesterification has also been explored. For example, immobilized α-chymotrypsin has been used to catalyze the transfer of the L-phenylalanine radical from its propyl ester to 1,4-butanediol, yielding L-phenylalanine 4-hydroxybutyl ester. epfl.ch This highlights the potential for biocatalytic routes to new ester derivatives. The efficiency of transesterification can be influenced by factors such as the catalyst, solvent, temperature, and the molar ratio of reactants. researchgate.net

Table 3: Common Reactions at the Ester Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H2O, Acid or Base | (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid |

| Transesterification | R-OH, Acid or Base Catalyst | (2S)-2-amino-3-(4-methoxyphenyl)propanoate (with R as the new ester group) |

Transformations of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is primarily governed by the directing effects of the substituents on the benzene (B151609) ring: the methoxy group (-OCH₃) and the (2S)-2-amino-3-propanoate side chain.

The methoxy group is a strong activating group and is ortho, para-directing. This is due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which stabilizes the arenium ion intermediates formed during electrophilic attack at the ortho and para positions. The propanoate side chain is a deactivating group.

Given that the para position is already occupied by the propanoate side chain, electrophilic substitution is expected to occur predominantly at the positions ortho to the methoxy group (C3 and C5). Steric hindrance from the bulky propanoate side chain may influence the relative rates of substitution at these two positions, potentially favoring substitution at the C3 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The expected major product would be the 3-nitro derivative. The reaction conditions, such as temperature and the specific nitrating agent, can influence the regioselectivity. For instance, studies on the nitration of protected tryptophan methyl esters have shown that the choice of solvent can dramatically alter the position of nitration. nih.gov

Halogenation: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would also be expected to yield the 3-halo substituted product. A study on the bromination of 4-O-methyl-L-tyrosine using bromine in formic acid resulted in the formation of 3-bromo-4-O-methyl-L-tyrosine. ucla.edu

Friedel-Crafts Acylation: Friedel-Crafts acylation, for example with an acyl chloride and a Lewis acid like aluminum chloride, is anticipated to introduce an acyl group at the 3-position. The acylation of anisole (B1667542) derivatives is a well-established reaction. tamu.eduyoutube.com The presence of the amino and ester groups in the side chain would likely require N-protection to prevent side reactions with the Lewis acid catalyst.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | Methyl (2S)-2-amino-3-(4-methoxy-3-nitrophenyl)propanoate |

| Bromination | Br₂/FeBr₃ | Methyl (2S)-2-amino-3-(3-bromo-4-methoxyphenyl)propanoate |

| Acylation | RCOCl/AlCl₃ | Methyl (2S)-2-amino-3-(3-acyl-4-methoxyphenyl)propanoate |

This table outlines the predicted outcomes of electrophilic aromatic substitution on this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it would first need to be functionalized with a suitable leaving group on the aromatic ring, typically a halide (e.g., I, Br) or a triflate. This can be achieved through electrophilic halogenation, as discussed in the previous section.

Once the halogenated derivative is obtained, it can participate in various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. For example, a 3-bromo derivative of this compound could be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or styrenyl derivative, respectively.

Heck Reaction: The Heck reaction couples an organic halide or triflate with an alkene. wikipedia.orgmasterorganicchemistry.com A halogenated derivative of the title compound could react with an alkene to introduce a new alkenyl substituent on the aromatic ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgyoutube.com A 3-iodo or 3-bromo derivative could be coupled with a terminal alkyne to synthesize an alkynyl-substituted analog. Research on the functionalization of protected tyrosine via the Sonogashira reaction demonstrates the feasibility of such transformations on amino acid derivatives. researchgate.net

The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. The presence of the amino and ester functionalities may require protection or careful optimization of the reaction conditions to avoid side reactions.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, base | Alkenyl derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | Alkynyl derivative |

This table summarizes potential palladium-catalyzed cross-coupling reactions on a halogenated derivative of this compound.

The methoxy group on the aromatic ring can be functionalized, most commonly through ether cleavage to yield the corresponding phenol (B47542), Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate (O-methyl-L-tyrosine methyl ester). This demethylation reaction is valuable for introducing further diversity, as the resulting phenolic hydroxyl group can be subjected to various transformations, such as etherification, esterification, or used in reactions requiring a free phenol.

Several reagents are effective for the cleavage of aryl methyl ethers:

Boron Tribromide (BBr₃): BBr₃ is a widely used and often preferred reagent for the demethylation of aryl methyl ethers due to its high efficiency and relatively mild reaction conditions. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C or -78 °C) to room temperature. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. A recent study has proposed a new mechanistic pathway involving charged intermediates, suggesting that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov

Hydrobromic Acid (HBr): Concentrated hydrobromic acid can also be used for ether cleavage, although it generally requires harsher conditions, such as heating at reflux. commonorganicchemistry.comstackexchange.com The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 fashion. wikipedia.orgchemistrysteps.comlibretexts.org The strong acidic conditions may not be compatible with all functional groups.

| Reagent | Solvent | Temperature | Key Features |

| BBr₃ | Dichloromethane | -78 °C to rt | Mild conditions, high efficiency |

| HBr | Water or Acetic Acid | Reflux | Strong acid, harsh conditions |

This table compares common reagents for the demethylation of the methoxy group in this compound.

Stereoselective Reactions and Chiral Transformations

The inherent chirality of this compound, with its stereocenter at the α-carbon, makes it a valuable building block for stereoselective synthesis. This existing stereocenter can be used to influence the formation of new stereocenters in a diastereoselective manner.

One common application is the use of amino acid derivatives as chiral auxiliaries. In this approach, the amino acid is temporarily incorporated into a substrate molecule to direct a subsequent stereoselective reaction. After the desired transformation, the chiral auxiliary is cleaved and can often be recovered. For example, pseudoephenamine, an amino alcohol, has been demonstrated to be a versatile chiral auxiliary for asymmetric alkylation reactions. nih.gov Similarly, the amino group of this compound could be derivatized to form an amide with a prochiral substrate, and the stereocenter of the amino acid would then direct the diastereoselective alkylation of that substrate.

Furthermore, the compound itself can undergo diastereoselective reactions. For instance, alkylation of the α-carbon of a suitably protected derivative of this compound can lead to the formation of a new stereocenter. The stereochemical outcome of such a reaction would be influenced by the existing stereocenter. A study on the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid utilized a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which was then alkylated with high diastereoselectivity. mdpi.com This highlights a strategy that could be adapted for the diastereoselective synthesis of α-substituted derivatives of the title compound.

Another area of diastereoselective conversions involves the use of chiral derivatizing agents to resolve racemic mixtures or to determine the enantiomeric purity of a compound. While not a transformation of the title compound itself, this demonstrates the importance of its chiral nature in analytical applications. For example, (R)- and (S)-2-Methoxy-2-phenylpent-3-ynoic acids have been used as chiral derivatizing agents for the determination of the absolute configuration of alcohols and amines by NMR.

| Reaction Type | Strategy | Potential Outcome |

| Asymmetric Alkylation | Use as a chiral auxiliary | Diastereoselective formation of a new stereocenter in a separate molecule |

| Diastereoselective Alkylation | Alkylation of a protected derivative | Formation of an α-substituted amino acid derivative with a new stereocenter |

| Chiral Resolution | Reaction with a chiral derivatizing agent | Separation of enantiomers or determination of enantiomeric excess |

This table illustrates potential diastereoselective conversions involving this compound.

Chiral Inversion and Retention Mechanisms

The stereochemical integrity of the α-carbon is a critical aspect of the chemical reactivity of this compound, as this chiral center defines its biological and chemical properties. Chiral inversion, the conversion of the (S)-enantiomer to its (R)-enantiomer, leading to racemization, can occur under specific conditions, while retention of the original configuration is favored in others. The mechanisms governing these processes are influenced by factors such as pH, solvent, temperature, and the presence of catalysts.

The primary mechanism for chiral inversion in α-amino acid esters involves the deprotonation of the α-carbon, which is acidic due to the presence of the adjacent ester group. This abstraction of a proton by a base leads to the formation of a planar carbanion or enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, resulting in a racemic mixture of (S) and (R) enantiomers. acs.org The sensitivity of the α-stereocenter to reaction conditions, particularly basic environments, often results in a reduction of the enantiomeric purity of the final products during synthetic modifications. researchgate.net

Studies on related amino acid esters have shown that the rate of racemization is dependent on the strength of the base used and the nature of the solvent. For instance, base-catalyzed racemization is a known challenge in peptide synthesis and other derivatization reactions involving amino acid esters. acs.org The N-arylation of chiral amino acid esters, for example, is a transformation where racemization must be carefully controlled to maintain the desired stereochemistry. researchgate.net

Conversely, retention of the (2S) configuration is generally observed under neutral or acidic conditions where the α-proton is not readily abstracted. Many synthetic procedures are designed to operate under such conditions to preserve the enantiomeric purity of the starting material. Furthermore, enzymatic transformations often proceed with high stereoselectivity, thereby retaining the chiral integrity of the substrate. For instance, enzymatic kinetic resolutions are based on the principle that one enantiomer reacts selectively while the other remains unchanged, highlighting the stereochemical stability under specific biocatalytic conditions. researchgate.net

The choice of reagents and reaction conditions is therefore paramount in directing the stereochemical outcome of reactions involving this compound. The following table summarizes findings from studies on related amino acid esters, outlining conditions that generally favor either chiral inversion or retention.

| Condition | Reagents/Catalysts | Predominant Mechanism | Stereochemical Outcome | Reference |

| Basic | Strong bases (e.g., alkoxides), some organic bases | α-proton abstraction leading to carbanion/enolate intermediate | Chiral Inversion / Racemization | acs.org |

| Acidic | Mineral acids, Lewis acids | Protonation of amino and ester groups, stabilization of chiral center | Retention of Configuration | researchgate.net |

| Neutral | Buffered systems, aprotic solvents at moderate temperatures | Minimal perturbation of the α-stereocenter | Retention of Configuration | researchgate.net |

| Ketone/Carboxylic Acid Mixtures | Acetone with 15% acetic acid | Formation of an intermediate Schiff base or enamine | Racemization | nih.gov |

| Enzymatic | Lipases, proteases (e.g., α-chymotrypsin) | Enzyme-substrate complex formation with high stereospecificity | Retention of Configuration (for the non-reacting enantiomer) | researchgate.net |

These findings, while not specific to this compound, provide a strong predictive framework for its behavior. The presence of the electron-donating methoxy group on the phenyl ring is not expected to significantly alter the fundamental mechanisms of racemization at the α-carbon, which are primarily governed by the acidity of the α-proton and the reaction conditions employed. Therefore, careful control of pH and the avoidance of strong bases are crucial for maintaining the enantiomeric purity of this compound during chemical transformations.

Applications As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Role in Peptide and Peptidomimetic Chemistry

The foundational structure of Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate makes it a key component in the field of peptide chemistry. It functions both as a direct building block for peptide chains and as a precursor for novel amino acid analogs that impart unique properties to peptides.

This compound is readily utilized in the synthesis of short peptide chains, or oligopeptides. In this context, the methyl ester serves as a protecting group for the carboxylic acid, allowing the free amine group to be selectively coupled with the activated carboxylic acid of another N-protected amino acid. Standard peptide coupling reagents, such as carbodiimides (e.g., DIC) in conjunction with additives like HOBt, facilitate the formation of the amide bond. This process can be performed in solution or, more commonly, adapted for solid-phase peptide synthesis (SPPS), which allows for the efficient and automated construction of defined peptide sequences. The O-methyl group on the phenol (B47542) is stable to many standard peptide synthesis conditions, making this derivative particularly useful for creating peptides where modification of the tyrosine hydroxyl group is not desired.

The chemical structure of this compound provides a scaffold for the synthesis of more complex and unnatural amino acid analogs. These novel amino acids are crucial in medicinal chemistry for developing peptides with enhanced stability, receptor affinity, or altered biological functions. The aromatic ring is particularly amenable to modification. For instance, electrophilic aromatic substitution reactions can introduce additional functionalities onto the phenyl ring, leveraging the activating effect of the methoxy (B1213986) group. Furthermore, the amine and ester groups can be chemically transformed to create amino acid derivatives with different side chains or backbone structures, expanding the accessible chemical space for drug discovery and protein engineering.

Table 1: Examples of Synthetic Transformations for Unnatural Amino Acid Synthesis

| Starting Material | Reagents/Conditions | Product Type | Potential Application |

| This compound | 1. N-protection (e.g., Boc) 2. Electrophilic Aromatic Halogenation (e.g., NBS) | Halogenated Tyrosine Derivative | Chemical probe, intermediate for cross-coupling |

| This compound | 1. N-protection 2. Nitration (HNO₃/H₂SO₄) 3. Reduction (e.g., H₂, Pd/C) | Aminated Tyrosine Derivative | Introduction of a new nucleophilic site |

| This compound | N-Alkylation (e.g., R-X, base) | N-Alkyl Amino Acid Ester | Building block for peptidomimetics with modified backbones |

Precursor for Complex Molecular Architectures

Beyond peptide chemistry, the chiral nature and functional handles of this compound make it an important starting material for constructing sophisticated and stereochemically defined molecular frameworks, including heterocyclic compounds and key intermediates for natural product synthesis.

The amino acid scaffold is a privileged starting point for the asymmetric synthesis of heterocyclic compounds, where the original stereocenter is retained in the final product. The amine and ester functionalities can participate in cyclization reactions to form a variety of ring systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of chiral pyrimidine (B1678525) derivatives. Reductive amination followed by intramolecular cyclization is a strategy that can be employed to generate larger rings like oxazepines. The synthesis of such chiral heterocycles is of great interest as these motifs are prevalent in many biologically active molecules.

In the realm of total synthesis, chiral pool starting materials like this compound are invaluable for establishing key stereocenters early in a synthetic route. While specific examples detailing the use of this exact ester in a completed total synthesis can be intricate to isolate in literature, derivatives of O-methyl tyrosine are well-established as crucial intermediates. The compound provides the core structure of the C-terminal amino acid of peptides like Anachelin H, where the O-methyl tyrosine unit is a key recognition element. Its carbon skeleton and stereochemistry can be incorporated into the backbone of complex alkaloids or macrolides, significantly simplifying the synthetic challenge and ensuring the correct absolute stereochemistry of the final natural product.

The development of new therapeutic agents often relies on the creation of novel molecular scaffolds that can be decorated with various functional groups to optimize biological activity. This compound serves as an excellent precursor for such scaffolds. Its structure can be elaborated into more complex molecules designed to interact with specific biological targets. For instance, it can be used to synthesize constrained peptide mimics or small molecules that present key pharmacophoric features—such as the aromatic ring and the amino group—in a well-defined three-dimensional orientation. These scaffolds are instrumental in developing enzyme inhibitors, receptor agonists or antagonists, and other potential drug candidates.

Contribution to Asymmetric Catalysis Research

As a derivative of the amino acid L-tyrosine, this compound possesses a chiral backbone that is a fundamental component of many successful chiral ligands. The inherent chirality of this compound makes it a promising, yet underexplored, starting material for the synthesis of novel ligands for asymmetric catalysis.

Development of Chiral Ligands from the Compound

The synthesis of chiral ligands often involves the modification of readily available chiral molecules, such as amino acids and their derivatives. The amino and ester functionalities of this compound serve as ideal handles for synthetic elaboration. For instance, the amine group can be transformed into amides, sulfonamides, or Schiff bases, which can then coordinate to a metal center. Similarly, the ester group can be reduced to an alcohol or converted to an amide, providing additional points of coordination or steric bulk.

While specific examples of chiral ligands synthesized directly from this compound are not extensively reported, the broader class of ligands derived from amino acids is vast. These ligands have proven effective in a multitude of metal-catalyzed asymmetric reactions. The 4-methoxyphenyl (B3050149) group of the target compound could play a crucial role in influencing the electronic and steric properties of a potential ligand, thereby affecting the enantioselectivity of the catalyzed reaction.

Table 1: Potential Chiral Ligand Scaffolds from this compound

| Ligand Type | Potential Synthetic Modification | Coordinating Atoms |

| P,N-Ligands | Reaction of the amino group with a phosphine-containing moiety | Phosphorus, Nitrogen |

| N,N-Ligands | Formation of a diamine or bis(oxazoline) structure | Nitrogen, Nitrogen |

| Salen-type Ligands | Schiff base condensation of the amino group with a salicylaldehyde (B1680747) derivative | Nitrogen, Oxygen |

This table is illustrative of the potential for ligand development and is not based on experimentally verified syntheses from the title compound.

Evaluation of Catalytic Performance in Model Reactions

The performance of new chiral ligands is typically assessed in well-established asymmetric reactions. These "model reactions" provide a benchmark for evaluating the ligand's effectiveness in terms of enantioselectivity, diastereoselectivity, and catalytic activity.

Should chiral ligands derived from this compound be developed, their evaluation in the following model reactions would be of significant interest:

Asymmetric Hydrogenation: The reduction of prochiral olefins or ketones to chiral alkanes or alcohols.

Asymmetric Allylic Alkylation: The substitution reaction of an allylic substrate with a nucleophile.

Asymmetric Aldol Reaction: The reaction between an enolate and an aldehyde to form a β-hydroxy carbonyl compound.

The electronic-donating nature of the 4-methoxy group on the phenyl ring could influence the catalytic cycle by modulating the electron density at the metal center. This, in turn, could have a profound effect on the stereochemical outcome of the reaction.

Table 2: Hypothetical Catalytic Performance in a Model Reaction

| Catalyst (Metal + Ligand) | Model Reaction | Enantiomeric Excess (ee %) |

| [Rh(COD)(Ligand)]BF4 | Asymmetric Hydrogenation of Methyl acetamidoacrylate | Data Not Available |

| [Pd(allyl)Cl]2 / Ligand | Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate (B1210297) | Data Not Available |

This table highlights the lack of specific experimental data for ligands derived from this compound.

Development of Fluorescent and Photophysical Probing Agents

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding biological processes at the molecular level. Unnatural amino acids with intrinsic fluorescence are particularly valuable as they can be incorporated into peptides and proteins.

Synthesis of Derivatives with Tunable Photophysical Properties

The 4-methoxyphenyl group in this compound is a key structural element found in many fluorescent molecules. However, the compound itself is not inherently fluorescent in the visible region. To impart fluorescence, the aromatic ring typically needs to be extended into a larger conjugated system or functionalized with specific fluorophores.

Synthetic strategies to convert this compound into fluorescent derivatives could involve:

Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach fluorescent aromatic or heteroaromatic groups to the phenyl ring.

Annulation Reactions: Building additional rings onto the existing phenyl ring to create a more extended π-system.

Derivatization of the Amino Group: Attaching a known fluorophore, such as a dansyl or nitrobenzofurazan (NBD) group, to the amine functionality.

The photophysical properties (absorption and emission wavelengths, quantum yield, and lifetime) of such derivatives would be expected to be tunable based on the nature of the appended chromophore and the electronic interplay with the 4-methoxyphenyl moiety.

Applications in Chemical Biology Research Tools

Fluorescent amino acids derived from precursors like this compound could find a range of applications in chemical biology. Once synthesized, these fluorescent probes could be used to:

Study Protein Conformation and Dynamics: By incorporating the fluorescent amino acid into a specific site within a protein, changes in the local environment can be monitored through alterations in the fluorescence signal.

Investigate Protein-Protein Interactions: Förster Resonance Energy Transfer (FRET) between two different fluorescently labeled proteins can provide information on their proximity and interaction.

Visualize Protein Localization in Cells: The fluorescent tag allows for the tracking of the protein's location and movement within a living cell using fluorescence microscopy.

The development of such tools from this compound remains a prospective area for research.

Stereochemical Analysis and Control in Research

Methodologies for Enantiomeric Purity Determination

Ensuring the enantiomeric excess of a chiral compound is paramount in pharmaceutical and chemical research. For Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate and related amino acid esters, several sophisticated analytical techniques are employed to accurately quantify the proportion of each enantiomer.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a cornerstone technique for separating enantiomers. gcms.cz This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. bgb-analytik.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most prevalent method for the enantioseparation of non-volatile amino acids and their derivatives. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. nih.govresearchgate.net For instance, amylose-derived CSPs have been successfully used for the simultaneous determination of chemical and enantiomeric purity of α-amino acid methyl esters after N-fluorenylmethoxycarbonyl (FMOC) derivatization. researchgate.net Another class of effective CSPs are the Pirkle-type, or donor-acceptor phases, which have demonstrated enantioselectivity for related compounds like β-amino-β-(4-methoxyphenyl) propionic acid. researchgate.net The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like 2-propanol or ethanol (B145695) with additives such as trifluoroacetic acid (TFA), plays a crucial role in achieving optimal resolution between enantiomers. researchgate.net

Interactive Data Table: Chiral HPLC Conditions for Amino Acid Derivatives

| Chiral Stationary Phase (CSP) Type | Common Mobile Phase Components | Target Analyte Class |

| Polysaccharide-based (e.g., Amylose) | Hexane, 2-Propanol, TFA | N-FMOC α-amino acid esters |

| Pirkle-type (e.g., (R,R) Whelk-O1) | n-Hexane, Ethanol, TFA, Isopropylamine | β-amino propionic acids |

| Macrocyclic Glycopeptide (e.g., Vancomycin) | Phosphate buffer, 2-Propanol | Aromatic amino acids |

Gas Chromatography (GC): For volatile or semi-volatile compounds, chiral GC offers high efficiency and sensitivity. uni-muenchen.de Direct analysis of amino acid esters on a chiral column is possible, but derivatization is often employed to improve volatility and chromatographic performance. nih.gov Cyclodextrin-based CSPs are the most widely used for chiral GC separations, offering excellent separation for a broad range of chiral molecules. uni-muenchen.deresearchgate.net These phases, such as those incorporating derivatized β-cyclodextrins, can effectively resolve enantiomers of various compounds, including amino acid derivatives. gcms.czresearchgate.net

Nuclear Magnetic Resonance Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers through the use of chiral auxiliary agents. This technique is based on the principle of creating diastereomeric environments that result in non-equivalent NMR signals for the enantiomers. semmelweis.hu

Two primary approaches are used:

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers of the analyte in solution. This interaction leads to small but measurable differences in the chemical shifts (Δδ) for corresponding nuclei in the two enantiomers, allowing for their quantification by integration of the signals. semmelweis.hulibretexts.org

Chiral Lanthanide Shift Reagents (LSRs): These are organometallic complexes, typically containing europium or other lanthanide metals, that act as Lewis acids. libretexts.org They coordinate to basic functional groups in the analyte, such as the amino group in this compound. The paramagnetic nature of the lanthanide ion induces large chemical shift changes in the analyte's NMR spectrum. In a chiral environment, the diastereomeric complexes formed with the enantiomers experience different induced shifts, leading to the separation of their signals. libretexts.org This method can be particularly useful for resolving overlapping peaks in the spectrum. libretexts.org

Chiral Resolution Strategies for Racemic Mixtures (if applicable to precursors)

While asymmetric synthesis is the preferred route to obtain enantiomerically pure compounds, chiral resolution of racemic mixtures remains a vital and efficient strategy, especially for the synthesis of precursors. nih.gov Resolution involves separating a racemate (a 1:1 mixture of enantiomers) into its constituent (S)- and (R)-forms.

One of the most common methods for resolving racemic amines or amino acid precursors is through the formation of diastereomeric salts. This involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. researchgate.net After separation, the desired enantiomer of the original compound can be recovered by neutralizing the salt. A common resolving agent for similar compounds is L-dibenzoyltartaric acid. researchgate.net

Chromatographic methods, particularly preparative HPLC, are also employed for chiral resolution on a larger scale. nih.gov Techniques like Simulated Moving Bed (SMB) chromatography offer a continuous and efficient process for separating large quantities of racemic mixtures. nih.gov

Theoretical and Mechanistic Studies of Stereoselectivity

Understanding the origin of stereoselectivity in chemical reactions is crucial for designing more efficient and selective synthetic routes. Theoretical and mechanistic studies provide insight into the chiral recognition events that govern the preferential formation of one enantiomer over the other.

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (in this case, an enantiomer) to a receptor, such as a chiral selector or a catalyst's active site. nih.gov By calculating the binding energy for each enantiomer-selector complex, it is possible to rationalize the observed elution order in chiral chromatography and understand the key molecular interactions responsible for chiral discrimination. nih.gov These studies can reveal the importance of specific interactions, such as hydrogen bonding, π-π stacking, or steric hindrance, in achieving enantioseparation. For precursors of aromatic amino acids, glycopeptide selectors like Vancomycin have been studied, where molecular docking has helped elucidate the mechanisms of chiral recognition. nih.gov These computational approaches offer valuable information for the rational design and optimization of chiral separation protocols and asymmetric synthesis catalysts. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate, the ¹H NMR spectrum reveals distinct signals for each set of non-equivalent protons. The aromatic protons typically appear as a characteristic AA'BB' system, presenting as two distinct doublets, indicative of a para-substituted benzene (B151609) ring. The aliphatic region contains signals for the alpha-proton (α-H), the diastereotopic beta-protons (β-H), the ester methyl protons, and the methoxy (B1213986) protons. The amino (NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (H-2', H-6') | ~7.05 | d | ~8.5 | 2H |

| Aromatic (H-3', H-5') | ~6.80 | d | ~8.5 | 2H |

| α-H (C-2) | ~3.70 | dd | ~7.8, 5.5 | 1H |

| Methoxy (Ar-OCH₃ ) | ~3.78 | s | - | 3H |

| Ester (CH₃ ) | ~3.68 | s | - | 3H |

| β-Hₐ (C-3) | ~3.05 | dd | ~13.8, 5.5 | 1H |

| β-Hₑ (C-3) | ~2.90 | dd | ~13.8, 7.8 | 1H |

| Amino (NH₂ ) | ~1.60 | br s | - | 2H |

Note: Chemical shifts are predicted based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their chemical nature (e.g., carbonyl, aromatic, aliphatic). The carbonyl carbon of the ester group is typically the most deshielded, appearing furthest downfield. The aromatic carbons give rise to four distinct signals due to the para-substitution pattern. The α-carbon, β-carbon, and the two methoxy carbons appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C =O) | ~175.0 |

| C-4' (Ar, attached to OCH₃) | ~158.5 |

| C-1' (Ar, attached to CH₂) | ~129.5 |

| C-2', C-6' (Ar) | ~130.5 |

| C-3', C-5' (Ar) | ~114.0 |

| α-C (C-2) | ~55.0 |

| Methoxy (Ar-OC H₃) | ~55.2 |

| Ester (C H₃) | ~52.0 |

| β-C (C-3) | ~40.5 |

Note: Chemical shifts are predicted based on analogous structures and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. st-andrews.ac.ukscience.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be observed between the α-proton (H-2) and the two β-protons (H-3), confirming the propanoate backbone's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to (¹J-coupling). This technique would definitively assign each proton signal to its corresponding carbon atom. For example, it would show a cross-peak connecting the signal at ~3.70 ppm (α-H) to the carbon signal at ~55.0 ppm (α-C).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting different fragments of the molecule. Key HMBC correlations would include:

The ester methyl protons (~3.68 ppm) to the carbonyl carbon (~175.0 ppm).

The aromatic methoxy protons (~3.78 ppm) to the C-4' aromatic carbon (~158.5 ppm).

The β-protons (~3.05, 2.90 ppm) to the C-1' aromatic carbon (~129.5 ppm), linking the side chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly useful for confirming stereochemistry and spatial arrangements. A NOESY spectrum could show correlations between the β-protons and the aromatic protons on the C-2' and C-6' positions, confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of a molecule's mass, often to within 0.0001 atomic mass units. This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₅NO₃. The experimentally measured mass would be compared against the theoretical (calculated) mass.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules like amino acid derivatives. st-andrews.ac.uk In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase for mass analysis. For this compound, ESI-MS would typically produce the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton. This allows for the straightforward determination of the molecular weight of the compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon electron impact. For this compound, EI-MS provides critical information for confirming its molecular structure.

The mass spectrum of a related compound, L-Phenylalanine methyl ester, shows a characteristic fragmentation pattern that can be used as a model. nih.govnist.gov The primary fragmentation pathway for amino acid esters involves the cleavage of the bond between the alpha-carbon and the side chain, as well as the loss of the ester group.

In the case of this compound, the molecular ion (M•+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key fragmentation involves the loss of the carbomethoxy group (-COOCH₃), resulting in a significant peak. Another prominent fragmentation pathway is the benzylic cleavage, leading to the formation of the resonance-stabilized 4-methoxybenzyl cation (m/z 121). This fragment is often the base peak in the spectrum due to its stability. Further fragmentation of this ion can occur, leading to the loss of formaldehyde (CH₂O) to form a phenyl cation.

Table 1: Key EI-MS Fragmentation Data for this compound Analogues

| m/z Value | Proposed Fragment Ion | Structural Representation |

|---|---|---|

| M•+ | Molecular Ion | [C₁₁H₁₅NO₃]•+ |

| M-59 | [M - COOCH₃]•+ | [C₉H₁₂NO]•+ |

| 121 | 4-Methoxybenzyl cation | [C₈H₉O]+ |

Note: The exact m/z values and relative abundances can vary based on the specific instrument and conditions used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its amine, ester, and aromatic ether functionalities.

The spectrum typically shows strong N-H stretching vibrations for the primary amine group in the region of 3300-3400 cm⁻¹. A very prominent and sharp absorption band is observed for the carbonyl (C=O) stretching of the ester group, usually around 1735-1750 cm⁻¹. ucla.edu The C-O stretching vibrations of the ester and the aryl ether are also identifiable in the fingerprint region, typically between 1170-1280 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic ring and the aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching absorptions appear in the 1500-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300-3400 | Primary Amine (R-NH₂) | N-H Stretch |

| 2850-2960 | Alkane (C-H) | C-H Stretch |

| 1735-1750 | Ester (C=O) | C=O Stretch ucla.edu |

| 1500-1610 | Aromatic Ring | C=C Stretch |

X-ray Crystallography for Solid-State Structure Determination

For such a compound, X-ray analysis would confirm the (S)-configuration at the chiral center (C2). nih.gov The crystal structure would reveal the precise conformation of the molecule, including the torsion angles that define the orientation of the methoxyphenylpropyl side chain relative to the amino ester backbone. nih.gov Intermolecular interactions, particularly hydrogen bonds involving the amine's hydrogen atoms as donors and the ester's carbonyl oxygen as an acceptor, would be identified as key features of the crystal packing. nih.gov These interactions dictate the macroscopic properties of the crystal.

Table 3: Hypothetical Crystallographic Data Based on Analogous Structures

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ (chiral) |

| Unit Cell Dimensions | a, b, c (Å); β (°) |

| Key Bond Lengths (Å) | Cα-N, Cα-Cβ, C=O, C-O(Me) |

| Key Bond Angles (°) | N-Cα-C=O, Cβ-Cα-C=O |

Circular Dichroism (CD) Spectroscopy for Chiral Confirmation

Circular Dichroism (CD) spectroscopy is a crucial technique for confirming the absolute stereochemistry of chiral molecules in solution. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. For this compound, the primary chromophores are the aromatic ring and the ester carbonyl group.

The CD spectrum of L-tyrosine derivatives, which are structurally similar, typically exhibits distinct electronic transitions in the near-ultraviolet range (250-300 nm). acs.orgnih.gov The π → π* transitions of the 4-methoxyphenyl (B3050149) group give rise to characteristic CD bands. The sign and magnitude of the Cotton effect for these transitions are sensitive to the stereochemistry at the adjacent alpha-carbon. For an (S)- or L-amino acid derivative, specific positive or negative Cotton effects are expected. For instance, studies on L-tyrosine derivatives often show a positive CD band around 275-280 nm and another band near 220-230 nm. acs.orgnih.gov The precise positions and signs of these bands confirm the (S)-configuration of the compound.

Table 4: Expected Circular Dichroism Spectral Data

| Wavelength (nm) | Chromophore Transition | Expected Sign of Cotton Effect for (S)-Isomer |

|---|---|---|

| ~275-280 | Aromatic π → π* (¹Lₐ) | Positive or Negative |

| ~220-230 | Aromatic π → π* (¹Lₑ) | Positive or Negative |

Note: The sign of the Cotton effect can be influenced by solvent and conformation.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

The electronic character of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com